

A Technical Guide to the Physicochemical Properties of Novel Ketohehexoses

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Compound of Interest

Compound Name: 1,1,1,1-Kestohexaose

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of select novel ketohehexoses. The information is intended to support research, development, and application of these sugars in various scientific and industrial fields, including pharmaceuticals and functional foods. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological and synthetic pathways.

Core Physicochemical Properties of Selected Ketohehexoses

The following table summarizes the key physicochemical properties of several ketohehexoses, with D-fructose included as a common reference. These "novel" or "rare" sugars are of increasing interest due to their unique metabolic and functional characteristics.

Property	D-Fructose	D-Tagatose	D-Allulose (D-Psicose)	L-Sorbose
Molecular Formula	C ₆ H ₁₂ O ₆ [1][2]	C ₆ H ₁₂ O ₆ [3]	C ₆ H ₁₂ O ₆ [4][5]	C ₆ H ₁₂ O ₆ [6]
Molecular Weight (g/mol)	180.16[1][7]	180.16[3][8]	180.16[4][5]	180.16[6]
Melting Point (°C)	103-105[1][9]	133-137[8][10]	96 or 109[4][11]	163-165[6][12]
Solubility in Water	High (~4000 g/L at 25°C)[1][7]	High (58% at room temp; 160 g/100 ml at 20°C)[3][10]	High (~1.0 kg/L) [4][11]	High (354.8 g/L at 17°C)[12][13]
Specific Rotation [α] _D	Levorotatory[9]	-4 to -5.6° (1% aq. solution)[10]	Varies with form	-43 ± 2° (c=5% in H ₂ O)[6]
Relative Sweetness (Sucrose = 1)	1.2–1.8[7]	0.92[3]	0.7[14]	Equivalent to sucrose[13]
Hygroscopicity	High[1]	Low/Non-hygroscopic[3][8]	Low[4]	Data not readily available
Caloric Value (kcal/g)	~4	1.5[3]	~0.2-0.4[14]	Data not readily available

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of ketohexoses.

Determination of Melting Point

Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- Sample Preparation: Ensure the ketohexose sample is completely dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.
- Loading the Capillary Tube: Jab the open end of a capillary tube into the powdered sample. Tap the sealed end of the tube on a hard surface to pack the sample down. The sample height should be approximately 2-3 mm.
- Measurement:
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Set the apparatus to heat at a medium rate until the temperature is about 15-20°C below the expected melting point.
 - Decrease the heating rate to approximately 1-2°C per minute to allow for accurate observation.
 - Record the temperature at which the first droplet of liquid appears (the onset of melting) and the temperature at which the entire sample has completely liquefied. This range is the melting point.^{[15][16][17][18][19]}

Determination of Solubility

Principle: Solubility is the maximum concentration of a solute that can dissolve in a solvent at a given temperature.

Apparatus:

- Analytical balance
- Volumetric flasks
- Beakers
- Magnetic stirrer and stir bars
- Temperature-controlled water bath
- Filtration apparatus

Procedure:

- Preparation of Saturated Solution:
 - Add an excess amount of the ketohexose to a known volume of distilled water in a beaker at a specific temperature (e.g., 25°C), maintained by a water bath.
 - Stir the mixture vigorously using a magnetic stirrer for a prolonged period (e.g., 24 hours) to ensure equilibrium is reached.
- Separation of Undissolved Solid:
 - Allow the solution to settle.
 - Carefully filter the supernatant to remove any undissolved solid.
- Quantification:
 - Accurately weigh a known volume of the clear, saturated solution.
 - Evaporate the water from the weighed solution in an oven at a temperature below the decomposition point of the sugar.
 - Weigh the remaining dry solid.
 - Calculate the solubility in grams per 100 mL or other appropriate units.[\[6\]](#)[\[8\]](#)[\[13\]](#)[\[20\]](#)[\[21\]](#)

Determination of Specific Rotation

Principle: Chiral molecules, such as ketohexoses, rotate the plane of polarized light. The specific rotation is a characteristic property of a chiral compound.

Apparatus:

- Polarimeter
- Sodium lamp (as the light source, D-line at 589 nm)
- Polarimeter tube (of a known length, e.g., 1 or 2 dm)
- Volumetric flask
- Analytical balance

Procedure:

- Solution Preparation:
 - Accurately weigh a known amount of the ketohexose.
 - Dissolve it in a known volume of distilled water in a volumetric flask to prepare a solution of a specific concentration (c), expressed in g/mL.
- Polarimeter Calibration: Calibrate the polarimeter with a blank (distilled water) and set the reading to zero.
- Measurement:
 - Rinse the polarimeter tube with the prepared sugar solution and then fill it, ensuring no air bubbles are present.
 - Place the tube in the polarimeter and measure the observed angle of rotation (α).
- Calculation: Calculate the specific rotation $[\alpha]$ using the following formula: $[\alpha] = \alpha / (l \times c)$ where:

- α is the observed rotation in degrees.
- l is the path length of the polarimeter tube in decimeters (dm).
- c is the concentration of the solution in g/mL.[\[14\]](#)[\[22\]](#)[\[23\]](#)

Determination of Hygroscopicity

Principle: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.

Apparatus:

- Dynamic Vapor Sorption (DVS) analyzer or a controlled humidity chamber
- Microbalance

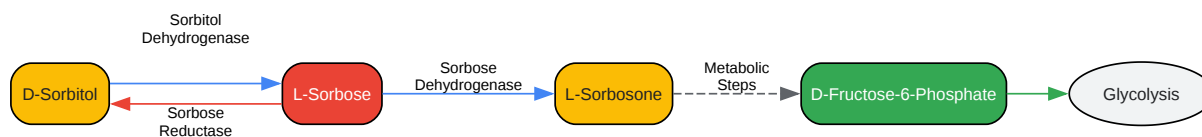
Procedure (using a controlled humidity chamber):

- Sample Preparation: Place a known, accurately weighed amount of the dry ketohexose in a tared sample pan.
- Equilibration: Place the sample in a chamber with a specific, constant relative humidity (RH), which can be controlled using saturated salt solutions.
- Mass Measurement: Monitor the mass of the sample over time until it reaches a constant weight, indicating that it has equilibrated with the surrounding atmosphere.
- Data Analysis: The hygroscopicity is determined by the amount of water absorbed per unit mass of the dry sample at a given RH. This can be repeated at various RH levels to generate a sorption isotherm.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Visualizations: Pathways and Workflows

Metabolic Pathway of L-Sorbose

The following diagram illustrates a metabolic pathway for L-Sorbose in certain microorganisms, such as *Gluconobacter*. This pathway is significant in biotechnological applications, including the production of vitamin C.

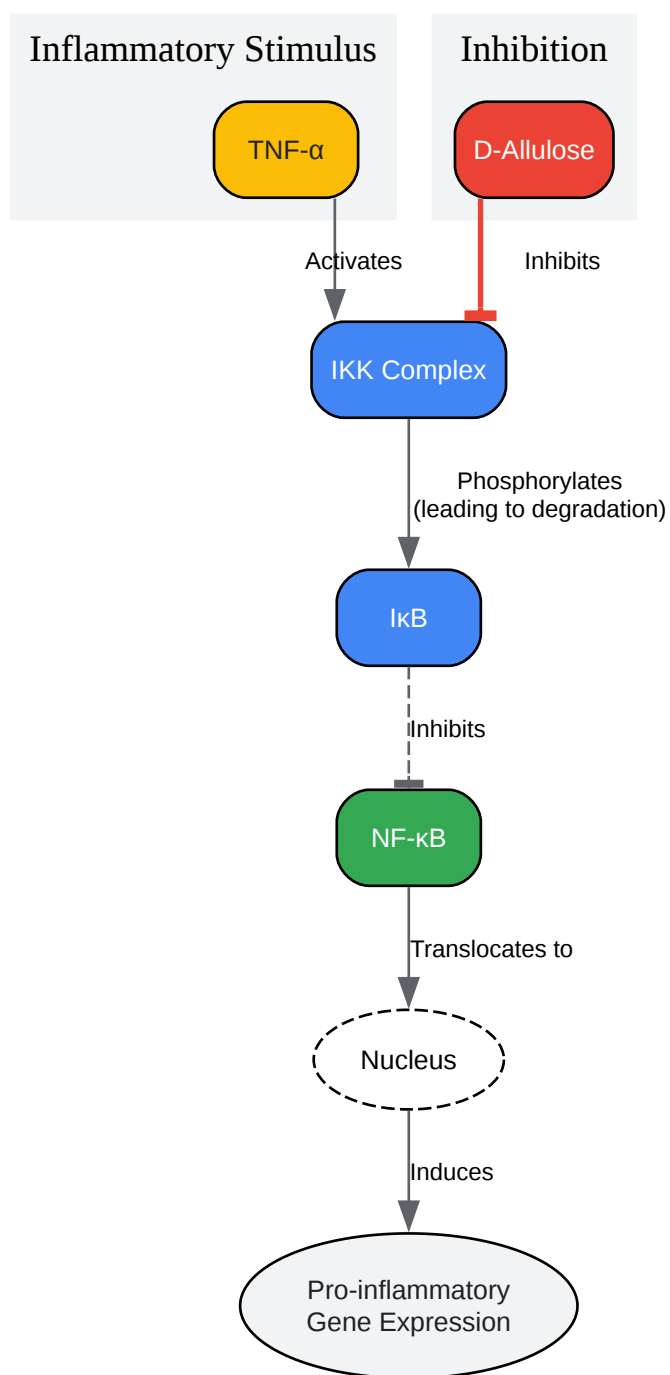


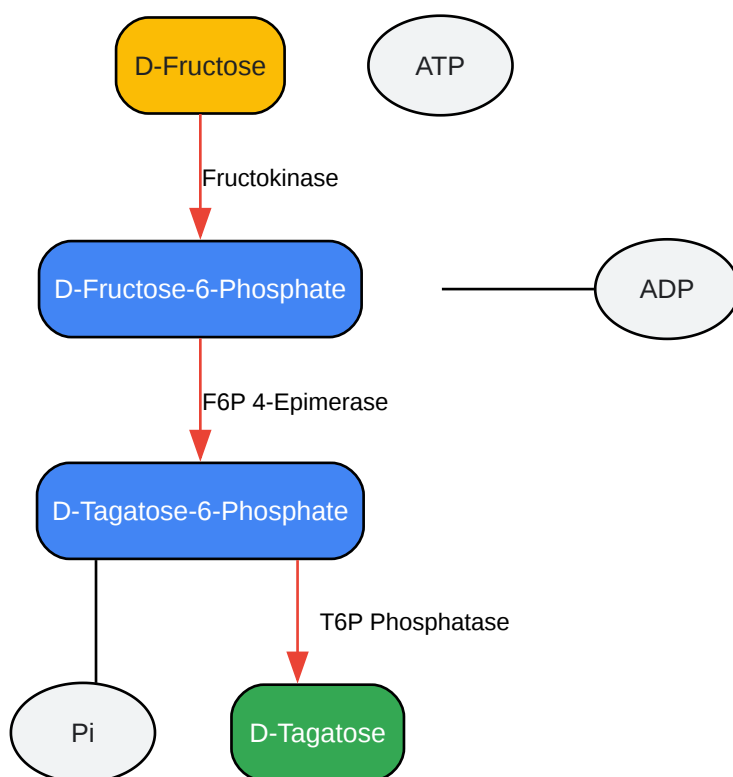
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Metabolic pathway of L-Sorbose.

D-Allulose and its Effect on the NF-κB Signaling Pathway

D-Allulose has been shown to exhibit anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial in regulating the expression of pro-inflammatory cytokines.





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